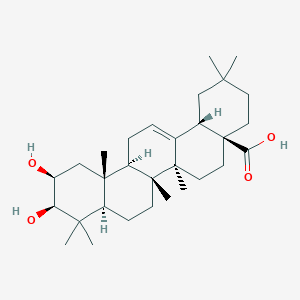
Ácido acetil-alfa-boswélico
Descripción general
Descripción
3-alpha-O-acetyl-alpha-boswellic acid is a pentacyclic triterpenoid derived from the resin of the Boswellia tree, known for its anti-inflammatory and anticancer properties. Its utility stems from the ability to modify key biochemical pathways involved in chronic diseases.
Synthesis Analysis
The synthesis of boswellic acids, including 3-alpha-O-acetyl-alpha-boswellic acid, often involves modification at the C3-OH and C24-CO2H functional groups to enhance biological activity. The synthesis pathways are designed to yield analogs with improved anticancer and anti-inflammatory activities, focusing on modifications that can increase the therapeutic potential of these compounds (Hussain et al., 2017).
Molecular Structure Analysis
Boswellic acids' structure-activity relationships (SAR) indicate that modifications, especially at the C-24 amide and amino derivatives, show increased biological activity. The molecular structure plays a crucial role in the compound's ability to interact with biological targets, influencing its anticancer and anti-inflammatory efficacy (Hussain et al., 2017).
Chemical Reactions and Properties
3-alpha-O-acetyl-alpha-boswellic acid participates in various biochemical reactions, including the inhibition of 5-lipoxygenase and human leukocyte elastase, which are critical in the inflammatory process. Its chemical properties enable the modulation of immune responses and potentially the inhibition of cancer cell proliferation.
Physical Properties Analysis
The physical properties of 3-alpha-O-acetyl-alpha-boswellic acid, such as solubility, melting point, and crystalline structure, influence its bioavailability and therapeutic efficiency. These properties are considered in the formulation of boswellic acid for clinical use, aiming to enhance its absorption and effectiveness in the human body.
Chemical Properties Analysis
The chemical stability, reactivity, and interactions of 3-alpha-O-acetyl-alpha-boswellic acid with biological molecules are central to its therapeutic applications. Its ability to form conjugates with other anticancer drugs can synergistically enhance anticancer effects, highlighting its potential in drug development and therapy optimization (Hussain et al., 2017).
Aplicaciones Científicas De Investigación
Efectos neuroprotectores en la enfermedad de Alzheimer
El ácido acetil-alfa-boswélico ha mostrado ser prometedor en la neuroprotección, particularmente en el contexto de la enfermedad de Alzheimer (EA). Un estudio demostró que los ácidos boswélicos podrían mejorar la neurodegeneración inducida por cloruro de aluminio (AlCl3), que está implicado en la EA. Se encontró que el compuesto mejoraba los déficits de aprendizaje y memoria, disminuía los niveles de acetilcolinesterasa y reducía la expresión de beta-amiloide. Además, moduló la expresión de parámetros relacionados con la vía Wnt/β-catenina, contribuyendo a su papel contra la EA inducida por aluminio .
Actividad anticancerígena
El potencial anticancerígeno del ácido acetil-alfa-boswélico es significativo, y los estudios destacan su eficacia contra varios tipos de cáncer. Se ha observado que induce acción citotóxica contra las células cancerosas tanto in vitro como in vivo. Las actividades anticancerígenas del compuesto se atribuyen a la modulación de la formación de especies reactivas de oxígeno (ROS), el estrés del retículo endoplásmico y varias vías de señalización .
Propiedades antiinflamatorias e inmunomoduladoras
El ácido acetil-alfa-boswélico exhibe efectos antiinflamatorios al inhibir mediadores proinflamatorios como el factor de necrosis tumoral alfa (TNF-α). Esto lleva a una disminución del activador del receptor del factor nuclear kappa B (NF-κB) ligando, reduciendo en consecuencia la actividad de los osteoclastos. Estas propiedades lo convierten en un posible agente terapéutico para enfermedades inflamatorias .
Efectos hepatoprotectores
El compuesto se ha asociado con actividades hepatoprotectoras, lo que sugiere su uso para proteger el hígado de diversas formas de daño. Su capacidad para modular las vías bioquímicas y reducir la inflamación contribuye a sus efectos protectores sobre el tejido hepático .
Potencial antiasmático
En la investigación respiratoria, el ácido acetil-alfa-boswélico se ha identificado como un posible agente antiasmático. Sus actividades inmunomoduladoras pueden ayudar a reducir los síntomas y la frecuencia de los ataques de asma, proporcionando una alternativa natural para el manejo del asma .
Manejo de trastornos neurológicos
Más allá de la enfermedad de Alzheimer, el ácido acetil-alfa-boswélico tiene aplicaciones más amplias en el manejo de otros trastornos neurológicos. Sus propiedades neuroprotectoras son beneficiosas en condiciones caracterizadas por defectos conductuales y de memoria, acompañados de deficiencias funcionales y cognitivas .
Reparación de lesiones de la médula espinal
La investigación sobre la reparación de lesiones de la médula espinal también se ha beneficiado del ácido acetil-alfa-boswélico. Se han explorado los mecanismos moleculares del compuesto, mostrando potencial para facilitar los procesos de reparación y mejorar los resultados de las lesiones de la médula espinal .
Mecanismo De Acción
Acetyl-alpha-boswellic Acid: A Comprehensive Review of Its Mechanism of Action
Acetyl-alpha-boswellic acid, also known as 3-alpha-O-acetyl-alpha-boswellic acid or BIO9XQ683U, is a pentacyclic triterpene derived from the gum resin of Boswellia serrata . This compound has attracted significant interest due to its wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antioxidant effects .
Biochemical Pathways
The compound’s interaction with its targets leads to changes in several biochemical pathways. The modulation of reactive oxygen species (ROS) formation and the resulting endoplasmic reticulum stress is central to acetyl-alpha-boswellic acid’s molecular and cellular anticancer activities since it modifies transcription, epigenetics factors, and signal transduction .
Pharmacokinetics
The therapeutic use of acetyl-alpha-boswellic acid is greatly hindered by its poor pharmacokinetic properties . Strategies that facilitate the oral absorption and distribution of acetyl-alpha-boswellic acid could lead to a safe and more effective use of this compound .
Result of Action
The cytotoxic action of acetyl-alpha-boswellic acid against cancer cells has been demonstrated in numerous studies in vitro and in vivo, proving its effectiveness in the prevention and treatment of a variety of cancers . It has also been found to have anti-aging and other neurological effects, suggesting its potential for the treatment of neurological diseases .
Propiedades
IUPAC Name |
(3R,4R,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-3-acetyloxy-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O4/c1-20(33)36-25-12-13-29(5)23-10-9-21-22-19-27(2,3)15-16-28(22,4)17-18-30(21,6)31(23,7)14-11-24(29)32(25,8)26(34)35/h9,22-25H,10-19H2,1-8H3,(H,34,35)/t22-,23+,24+,25+,28+,29+,30+,31+,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWGZKRQDHPFCZ-OBHGTAHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C(=O)O)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CC[C@]2([C@H]([C@@]1(C)C(=O)O)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569721 | |
| Record name | (3alpha)-3-(Acetyloxy)olean-12-en-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89913-60-0 | |
| Record name | Acetyl-alpha-boswellic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089913600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3alpha)-3-(Acetyloxy)olean-12-en-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACETYL-.ALPHA.-BOSWELLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BIO9XQ683U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key molecular targets of Acetyl-alpha-boswellic acid and how does it affect them?
A1: Acetyl-alpha-boswellic acid (AαBA), also known as 3-alpha-O-acetyl-alpha-boswellic acid, has been shown to directly target IκB kinases (IKKs), specifically inhibiting their phosphorylation activity []. This inhibition prevents the degradation of IκBα, a protein that normally sequesters NF-κB in the cytoplasm. By blocking IKKs, AαBA prevents NF-κB activation and its translocation to the nucleus, ultimately suppressing the expression of pro-inflammatory cytokines like TNF-α [].
Q2: Does Acetyl-alpha-boswellic acid exhibit any anti-tumor activity?
A2: Research suggests that a Boswellia carterii extract containing AαBA can suppress T cell function []. While the exact mechanisms remain unclear, this finding points towards potential applications in modulating immune responses, which could be relevant in cancer immunotherapy. Additionally, studies highlight the anti-tumor potential of β-boswellic acids, closely related to AαBA, demonstrating significant inhibition of tumor promotion in mouse skin models [].
Q3: What is the structural characterization of Acetyl-alpha-boswellic acid?
A3: While the provided abstracts don't explicitly detail the molecular formula and weight of AαBA, they confirm its identity as a pentacyclic triterpenoid []. For precise structural data, refer to chemical databases or publications dedicated to the isolation and characterization of this compound.
Q4: Are there any known methods to synthesize Acetyl-alpha-boswellic acid?
A4: Yes, 3α-acetyl-11-keto-alpha-boswellic acid, a closely related compound, can be synthesized using a radical-type reaction involving bromine and AαBA isolated from the oleo-gum-resin of Boswellia carterii []. This suggests potential synthetic routes for AαBA could be explored using similar chemical approaches.
Q5: What analytical techniques are commonly employed to characterize and quantify Acetyl-alpha-boswellic acid?
A5: Although the provided research doesn't delve into specific analytical methods for AαBA, chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are widely used for the separation and purification of boswellic acids []. Coupled with spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS), researchers can accurately identify and quantify these compounds [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



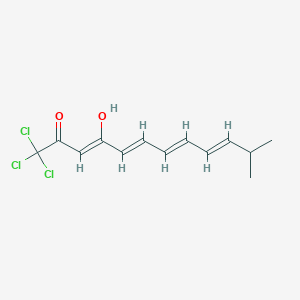


![(6R)-1,6,11-trihydroxy-8-[(2S,4R,5R,6R)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-[(2S,5S,6S)-5-[(2S,4R,5R,6R)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-methyl-5,6-dihydrobenzo[a]anthracene-7,12-dione](/img/structure/B1254355.png)
![2-[(2E,5E,7E,11E)-13-hydroxy-3,7,9,11-tetramethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytrideca-2,5,7,11-tetraenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one](/img/structure/B1254357.png)
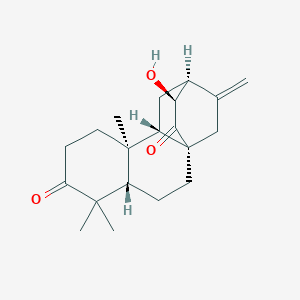

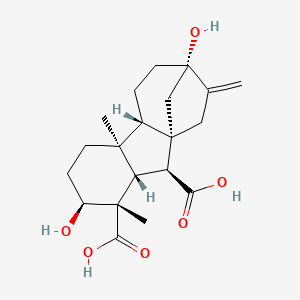
![2-Amino-3-[(2-iodoacetyl)amino]propanoic acid](/img/structure/B1254365.png)
![[9-(2-Chlorophenyl)-3,7-dimethyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaen-14-yl]-cyclopropylmethanone](/img/structure/B1254366.png)
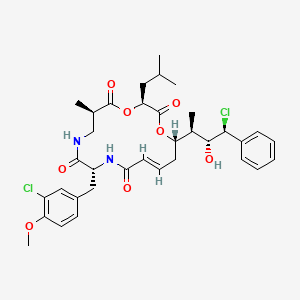

![(3R)-5'-methoxy-2',2'-dimethyl-3,4-dihydro-2H,2'H-[3,6'-bi-1-benzopyran]-7-ol](/img/structure/B1254369.png)
